tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized spiro compounds.
Scientific Research Applications
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and carbonyl groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The spiro structure contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds such as:
- **Tetram
Properties
Molecular Formula |
C32H28FNO9S3 |
---|---|
Molecular Weight |
685.8g/mol |
IUPAC Name |
tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28FNO9S3/c1-15-10-8-13-18-19-25(31(2,3)34(21(15)18)26(35)16-11-9-12-17(33)14-16)44-22(28(37)41-5)20(27(36)40-4)32(19)45-23(29(38)42-6)24(46-32)30(39)43-7/h8-14H,1-7H3 |
InChI Key |
HNSPLJCFNAGXMC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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